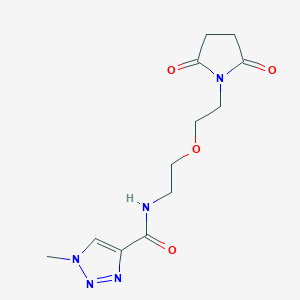
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C12H17N5O4 and its molecular weight is 295.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant drugs .
Mode of Action
The compound interacts with its targets by inhibiting the currents mediated by these channels . This inhibition reduces the excitability of neurons, thereby preventing the abnormal, excessive neuronal activity that characterizes seizures .
Biochemical Pathways
The inhibition of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels affects several biochemical pathways. For instance, it can disrupt the propagation of action potentials, alter the release of neurotransmitters, and modulate intracellular calcium signaling . The downstream effects of these changes include a reduction in neuronal excitability and potentially an analgesic effect .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability and potentially an analgesic effect . In animal models, the compound has shown potent anticonvulsant activity and efficacy in pain models .
生物活性
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : C13H17N3O4
- Molecular Weight : 311.36 g/mol
- Structure : The compound features a 1,2,3-triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains. In vitro evaluations indicated that modifications in the side chains can enhance the antimicrobial efficacy of these compounds.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Research indicates that triazole derivatives possess antioxidant capabilities. The presence of the dioxopyrrolidine structure in this compound may contribute to its ability to scavenge free radicals effectively.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. Studies report that certain triazole derivatives have shown promising IC50 values in inhibiting AChE, suggesting potential therapeutic applications in cognitive disorders.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, they also demonstrate selectivity towards malignant cells over normal cells. This selectivity is vital for developing targeted cancer therapies.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Binding : Molecular docking studies suggest that the triazole ring interacts with enzyme active sites, inhibiting their function.
- Radical Scavenging : The dioxopyrrolidine component is believed to enhance the radical-scavenging ability of the compound.
- Cell Membrane Interaction : The lipophilic nature of the ethoxy groups may facilitate better penetration into cell membranes, enhancing bioavailability and efficacy.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated various 1,2,3-triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those in our compound led to enhanced antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of triazole derivatives against H2O2-induced neurotoxicity. The findings suggested that compounds with a similar structure to this compound could protect neuronal cells by reducing oxidative stress markers .
特性
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16-8-9(14-15-16)12(20)13-4-6-21-7-5-17-10(18)2-3-11(17)19/h8H,2-7H2,1H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMVACUSSNJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













